molecular formula C13H14N4O3 B2538368 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine CAS No. 497063-48-6

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B2538368
CAS No.: 497063-48-6
M. Wt: 274.28
InChI Key: YLGDYXLFHCFRDT-UHFFFAOYSA-N
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Description

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and an isopropylphenoxy group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine typically involves a multi-step process. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group at the 5-position. This is followed by the substitution of the 6-position with an isopropylphenoxy group. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isopropylphenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-(4-Isopropylphenoxy)-5-aminopyrimidin-4-amine.

Scientific Research Applications

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropylphenoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: A simpler compound used as a model for studying oxidation processes.

    5-Nitropyrimidine: A related compound with a nitro group at the 5-position but lacking the isopropylphenoxy group.

Uniqueness

6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine is unique due to the combination of the nitro and isopropylphenoxy groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-nitro-6-(4-propan-2-ylphenoxy)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8(2)9-3-5-10(6-4-9)20-13-11(17(18)19)12(14)15-7-16-13/h3-8H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGDYXLFHCFRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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